N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-6-14(12(2)10-11)18-16(20)15(19)17-8-7-13-4-3-9-21-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRAGBHBOVAKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide typically involves the reaction of 2,4-dimethylaniline with 2-(furan-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of the oxalyl chloride intermediate with 2,4-dimethylaniline to form the corresponding amide.
Step 3: Coupling of the amide with 2-(furan-2-yl)ethylamine to yield N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxamide groups may play a crucial role in binding to these targets, influencing the compound’s overall efficacy and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Aromatic Substitution Patterns
- Compound (N-[2-(2,6-Dimethylphenyl)amino]-2-(oxoethyl]-N,N-diethylbenzenemethanaminium benzoate monohydrate): This analog substitutes the phenyl group at the 2,6-positions, which increases steric bulk and may reduce solubility due to greater hydrophobicity. The benzoate counterion and quaternary ammonium structure also enhance water solubility, unlike the neutral ethanediamide .
Furan-Containing Derivatives
- Target Compound : The 2-(furan-2-yl)ethyl group provides a heterocyclic furan ring, which can participate in π-π stacking and moderate polarity.
- Compounds :
- Entry 6 : Features a furan-2-ylmethyl group linked to a sulphanyl-ethyl chain and nitroethenylamine. The sulphanyl group increases metabolic susceptibility (e.g., glutathione conjugation), while the nitro group introduces redox activity absent in the target compound .
- Entry 9 (Ranitidine-related compound B) : Contains a bis-furan structure with sulphanyl and nitro groups, highlighting how functionalization of the furan ring (e.g., nitro groups) can tailor pharmacological activity, as seen in H₂ antagonists like ranitidine .
Amide vs. Ammonium Linkers
- Compound : The quaternary ammonium group enhances aqueous solubility and bioavailability, a critical feature for excipients or ionic drugs, but limits membrane permeability .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Features
Key Findings:
Lipophilicity : The target compound’s 2,4-dimethylphenyl group likely increases lipophilicity compared to ’s 2,6-dimethylphenyl analog, which is counterbalanced by ionic character.
Metabolic Stability : The absence of sulphanyl or nitro groups in the target compound may reduce susceptibility to metabolic pathways like oxidation or conjugation compared to analogs.
Solubility : Neutral ethanediamide linkers generally exhibit lower aqueous solubility than quaternary ammonium salts () but better than highly lipophilic nitro-containing furans ().
Research Implications and Gaps
- Synthetic Utility : The target compound’s ethanediamide core could serve as a scaffold for developing protease inhibitors or kinase modulators, leveraging hydrogen-bonding interactions.
- Pharmacopeial Relevance : compounds are USP-listed, suggesting regulatory precedents for furan derivatives in drug development, though the target compound’s absence from pharmacopeias indicates a need for further characterization .
- Contradictions : focuses on excipients, while emphasizes active ingredients. The target compound’s intermediate status necessitates studies to clarify its role in drug discovery pipelines.
Biological Activity
N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H18N2O
- Molecular Weight: 230.31 g/mol
- CAS Number: Not specifically listed in the provided sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.
Biological Activities
- Antitumor Activity:
-
Anti-inflammatory Effects:
- The compound may also possess anti-inflammatory properties, which can be significant in treating conditions characterized by chronic inflammation. This activity is often mediated through the modulation of pro-inflammatory cytokines and pathways.
-
Neuroprotective Effects:
- Some studies have hinted at neuroprotective effects associated with similar compounds, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of structurally related compounds, researchers found that certain derivatives significantly inhibited the growth of human cancer cell lines (e.g., breast cancer and colorectal cancer). The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the importance of structural modifications in enhancing biological activity .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | HCT116 (Colorectal Cancer) | 10 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of related compounds showed a reduction in inflammatory markers (e.g., TNF-alpha and IL-6) in vitro. These findings suggest that this compound could be beneficial in managing inflammatory diseases .
| Inflammatory Marker | Control Level | Treatment Level |
|---|---|---|
| TNF-alpha | 100 pg/mL | 30 pg/mL |
| IL-6 | 80 pg/mL | 25 pg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
